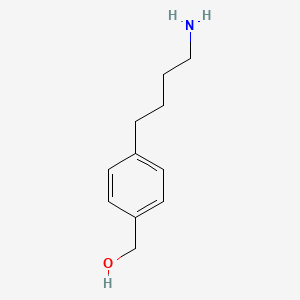
(4-(4-Aminobutyl)phenyl)methanol
描述
(4-(4-Aminobutyl)phenyl)methanol is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group substituted at the fourth carbon by a butan-1-amine, with a hydroxymethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Aminobutyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-(4-Hydroxymethylphenyl)butan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
(4-(4-Aminobutyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)butylamine
Reduction: 4-(4-Hydroxymethylphenyl)butanol
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(4-(4-Aminobutyl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-(4-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Butylamine: A simpler amine with a butyl group.
Phenylbutylamine: Lacks the hydroxymethyl group.
4-Phenylbutylamine: Similar structure but without the hydroxymethyl substitution.
Uniqueness
(4-(4-Aminobutyl)phenyl)methanol is unique due to the presence of both the hydroxymethyl and butylamine groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
[4-(4-aminobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,13H,1-3,8-9,12H2 |
InChI 键 |
PELYVBRUCDALKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCN)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















